
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- is a complex organic compound with a unique structure that combines quinazolinone, chlorophenyl, and thiazolidinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and thiazolidinyl groups through various condensation and substitution reactions. Common reagents used in these reactions include aromatic aldehydes, amines, and thioamides, often under acidic or basic conditions to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinazolinone analogs.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to DNA or proteins, disrupting their function and inhibiting cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to various cores.
Thiazolidinyl derivatives: Compounds with thiazolidinyl groups and different functional groups.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)- lies in its combination of quinazolinone, chlorophenyl, and thiazolidinyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.
Propriétés
Numéro CAS |
83408-72-4 |
|---|---|
Formule moléculaire |
C36H24ClN5O2S |
Poids moléculaire |
626.1 g/mol |
Nom IUPAC |
3-[4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C36H24ClN5O2S/c37-26-14-10-24(11-15-26)22-38-27-16-12-25(13-17-27)34-40-32-9-5-4-8-31(32)35(44)42(34)30-20-18-29(19-21-30)41-33(43)23-45-36(41)39-28-6-2-1-3-7-28/h1-22H,23H2 |
Clé InChI |
LJNPBITXMLYXIH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=C(C=C6)N=CC7=CC=C(C=C7)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


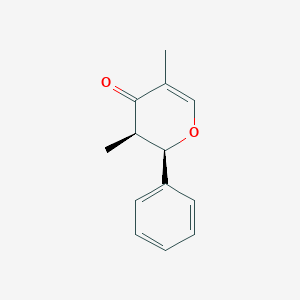
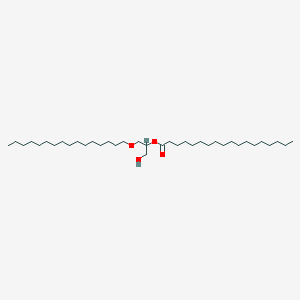
![5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole](/img/structure/B14413661.png)
![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
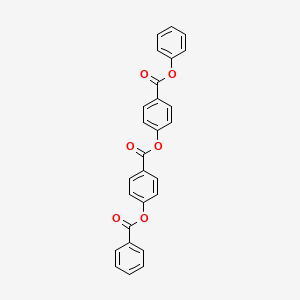

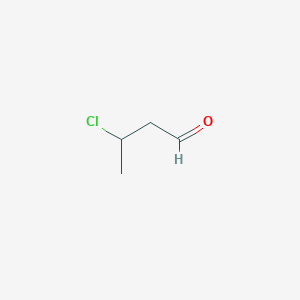
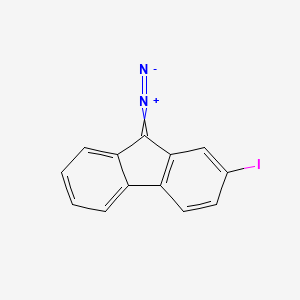
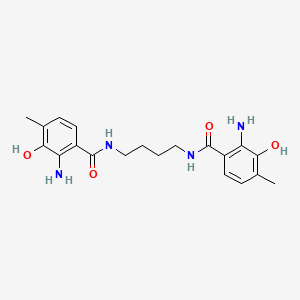
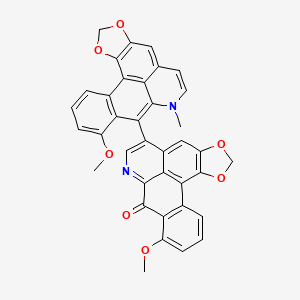
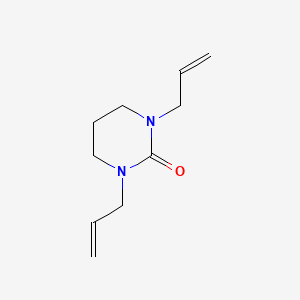
![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
